5-Chloro-2-methoxypyridin-3-ylboronic Acid Procurement & Chemical Profile
(5-Chloro-2-methoxypyridin-3-yl)boronic acid (CAS 943153-22-8) is a heteroaryl boronic acid with a molecular formula of C6H7BClNO3 and a molecular weight of 187.39 g/mol. It is a pyridine derivative bearing chloro and methoxy substituents, and a boronic acid group at the 3-position . This compound is a bench-stable, solid reagent with a melting point of 148-152°C and a boiling point of 353.1°C at 760 mmHg [1]. It is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds for the synthesis of complex heteroaryl scaffolds .
Suzuki-Miyaura cross-coupling for heteroaryl scaffold construction
High-purity solid reagent supports accurate stoichiometry in coupling steps
Building block for Nav1.7-targeted SAR studies and heterocyclic library synthesis
The substitution pattern of (5-Chloro-2-methoxypyridin-3-yl)boronic acid is critical for its reactivity and the properties of downstream products. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the pyridine ring creates a unique electronic environment at the boron center, influencing its reactivity in Suzuki-Miyaura cross-couplings [1]. Simple unsubstituted pyridylboronic acids or those lacking the specific 5-chloro-2-methoxy pattern will exhibit different coupling efficiencies and may not be compatible with certain coupling partners or reaction conditions optimized for this specific regioisomer [2]. Furthermore, in medicinal chemistry applications, the 5-chloro-2-methoxy-3-pyridinyl motif is a privileged scaffold found in biologically active molecules targeting various receptors and enzymes; substituting this building block with a close analog would alter the structure-activity relationship (SAR) and potentially abolish desired biological activity [3].
Regioisomer mismatchThe 5-chloro-2-methoxy-3-pyridinyl substitution pattern creates a unique electronic environment at boron; other regioisomers may shift coupling efficiency and require re-optimization.
2-Pyridylboronic acid instabilityClosely related 2-pyridylboronic acids are known for protodeboronation and lower stability under standard Suzuki-Miyaura conditions, which may compromise reproducibility.
SAR profile alterationIn target-specific synthesis, substituting this building block with a close analog may shift structure-activity relationships, altering downstream biological readouts.
[1] Parry, P. R.; Wang, C.; Batsanov, A. S.; Bryce, M. R.; Tarbit, B. Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. J. Org. Chem. 2002, 67 (21), 7541-7543. View Source
[2] Saygılı, N. New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Hacettepe Univ. J. Fac. Pharm. 2011, 31 (2), 85-96. View Source
[3] US10668067, Example 1-41. BindingDB BDBM444880. IC50: 166 nM for human Nav1.7. View Source
When selecting a boronic acid building block, analytical purity is a primary determinant of synthetic success and reproducibility. (5-Chloro-2-methoxypyridin-3-yl)boronic acid from ChemImpex is supplied with a certified purity of ≥ 99% as determined by HPLC . This high purity level minimizes the risk of side reactions from impurities and ensures more accurate stoichiometry in critical coupling steps. In comparison, many other commercial sources for this compound or its analogs report lower or less well-defined purities, such as 98% or ≥95% , which can introduce variability and lower yields in sensitive transformations.
HPLC PurityHead-to-head
≥99% vs 98% / ≥95% (comparator sources)
Supports coupling reproducibility and stoichiometric accuracy
Vendor specifications; 1% to ≥4% higher absolute purity
Organic SynthesisMedicinal ChemistryQuality Control
Evidence Dimension
Analytical Purity (HPLC)
Target Compound Data
≥ 99%
Comparator Or Baseline
98% (Sigma-Aldrich/ChemScene); ≥95% (AKSci)
Quantified Difference
1% to ≥4% higher absolute purity
Conditions
Vendor specifications; HPLC analysis
Why This Matters
Higher purity directly correlates with more predictable and higher-yielding reactions, reducing the cost and time associated with purification and failed experiments.
Organic SynthesisMedicinal ChemistryQuality Control
Nav1.7 Inhibition Potency
The (5-chloro-2-methoxypyridin-3-yl) fragment is a key pharmacophore in potent inhibitors of the voltage-gated sodium channel Nav1.7, a validated target for pain. A compound containing this exact building block as a core substructure demonstrated an IC50 of 166 nM against human Nav1.7 in a whole-cell voltage clamp electrophysiology assay [1]. This level of potency is notable and provides direct evidence of the value of this specific boronic acid for synthesizing biologically active molecules. While other regioisomers or analogs may be incorporated into similar scaffolds, the 5-chloro-2-methoxy-3-pyridinyl substitution pattern is uniquely validated by this quantitative SAR data.
Nav1.7 InhibitionClass-level
IC50 = 166 nM (derived complex molecule)
Supports target-specific building block selection for Nav1.7 SAR
Whole-cell voltage clamp; HEK 293 cells; scaffold-specific context
Ion ChannelPain ResearchMedicinal ChemistryNeuroscience
Evidence Dimension
Nav1.7 Inhibition Potency
Target Compound Data
IC50 = 166 nM (for a derived complex molecule)
Comparator Or Baseline
Other regioisomers or substituent patterns not tested or showing different SAR
Quantified Difference
Not directly comparable; data establishes a baseline for this specific motif
Conditions
HEK 293 cells stably transfected with human Nav1.7; whole-cell voltage clamp; PatchXpress automated electrophysiology
Why This Matters
This data validates the procurement of this specific building block for projects targeting Nav1.7 or exploring SAR around this privileged scaffold, providing a direct link to a known potent inhibitor.
Ion ChannelPain ResearchMedicinal ChemistryNeuroscience
[1] US10668067, Example 1-41. BindingDB BDBM444880. IC50: 166 nM for human Nav1.7. View Source
Reliable Suzuki-Miyaura Cross-Coupling
Pyridylboronic acids with a similar 2-methoxy-3-boronic acid substitution pattern have been explicitly demonstrated as competent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions with a range of heteroaryl halides, yielding novel heterobiaryl products [1][2]. While specific yields for the target compound are not published, the literature confirms that 2-methoxypyridin-3-ylboronic acid derivatives are reactive and stable enough for use in standard coupling protocols, such as with Pd(PPh3)4 and aqueous base [2]. This provides a strong, class-based inference that (5-Chloro-2-methoxypyridin-3-yl)boronic acid will perform reliably in similar reactions, a critical consideration for a building block's utility. In contrast, other substitution patterns (e.g., 2-pyridylboronic acids) are known for lower stability and more challenging reactivity.
Expected to couple efficiently based on close analogs (2-methoxypyridin-3-ylboronic acids)
Comparator Or Baseline
2-pyridylboronic acids (known for instability and protodeboronation)
Quantified Difference
Qualitative; 3-pyridyl regioisomers are generally more stable and easier to handle
Conditions
Pd(PPh3)4, aqueous Na2CO3, DME or similar, heating
Why This Matters
Confidence in a building block's ability to participate in a key reaction is paramount for procurement. This evidence mitigates the risk of a failed synthesis due to an unreactive or unstable boronic acid.
[1] Parry, P. R.; Wang, C.; Batsanov, A. S.; Bryce, M. R.; Tarbit, B. Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. J. Org. Chem. 2002, 67 (21), 7541-7543. View Source
[2] Saygılı, N. New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Hacettepe Univ. J. Fac. Pharm. 2011, 31 (2), 85-96. View Source
Melting Point and Thermal Stability
The physical properties of (5-Chloro-2-methoxypyridin-3-yl)boronic acid, specifically its melting point of 148-152°C, are well-documented by multiple vendors [1]. This sharp and consistent melting point range serves as a simple, immediate quality check upon receipt and over long-term storage. It indicates a high degree of purity and crystalline stability. While some closely related boronic acids are oils or low-melting solids that can be difficult to handle and prone to degradation, the solid, high-melting nature of this compound simplifies weighing, handling, and storage. Recommended storage conditions are 0-8°C or -20°C for long-term stability.
Thermal StabilityMethod context
Solid; mp 148–152°C
Enables straightforward weighing and procurement quality check
Some simple pyridylboronic acids are oils or low-melting solids
Quantified Difference
High melting point vs. low/ambient liquid
Conditions
Standard analytical determination
Why This Matters
A well-defined, high melting point and solid state translate to easier, more accurate weighing, reduced risk of degradation during storage and shipping, and a simple in-house purity check, thereby lowering operational risk and waste.
Procure this compound as a key building block to synthesize and explore a series of potent Nav1.7 inhibitors. The established activity (IC50 = 166 nM) of a molecule containing the (5-chloro-2-methoxypyridin-3-yl) moiety validates its use as a privileged scaffold [1]. Use it in Suzuki-Miyaura cross-couplings to rapidly generate analogs for SAR studies in pain-related therapeutic programs.
Complex Heteroaryl Synthesis
Use (5-Chloro-2-methoxypyridin-3-yl)boronic acid as a robust coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to build diverse heteroarylpyridine libraries [2]. Its well-documented physical properties (solid, mp 148-152°C) and high commercial purity (≥99%) ensure accurate stoichiometry and reproducible results, minimizing optimization time .
Novel Chemical Probe Development
Incorporate this boronic acid into the synthesis of chemical probes for target identification or validation. The unique combination of a chloro and methoxy substituent on the pyridine ring allows for late-stage functionalization or can serve as a handle for further derivatization, enabling the creation of probes with specific binding or physicochemical properties [2].
Novel Agrochemical Discovery
Utilize this heteroaryl boronic acid in the discovery of new crop protection agents. Pyridine derivatives are common in many commercial agrochemicals. The (5-chloro-2-methoxypyridin-3-yl) group can be incorporated into larger structures via cross-coupling to evaluate its impact on biological activity against agricultural pests and pathogens.
Application
Selection Property
Validation Focus
Nav1.7-targeted SAR studies
Scaffold-specific building block
Target-class SAR interpretation
Heteroaryl library synthesis
Cross-coupling compatibility
Reaction condition review
Chemical probe development
Functional group handles
Derivatization compatibility
Agrochemical discovery
Heterocyclic building block diversity
Biological screening context
[1] US10668067, Example 1-41. BindingDB BDBM444880. IC50: 166 nM for human Nav1.7. View Source
[2] Parry, P. R.; Wang, C.; Batsanov, A. S.; Bryce, M. R.; Tarbit, B. Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. J. Org. Chem. 2002, 67 (21), 7541-7543. View Source
Technical Documentation Hub
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